molecular formula C12H15FN2O B3114693 1-(4-Fluorobenzoyl)-1,4-diazepane CAS No. 203519-36-2

1-(4-Fluorobenzoyl)-1,4-diazepane

Cat. No. B3114693
CAS RN: 203519-36-2
M. Wt: 222.26 g/mol
InChI Key: QKGMEMWFVHNYLR-UHFFFAOYSA-N
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Description

“1-(4-Fluorobenzoyl)-1,4-diazepane” is likely a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a 4-fluorobenzoyl group, which is a benzene ring with a fluorine atom at the 4th position and a carbonyl group .


Synthesis Analysis

While the specific synthesis for “1-(4-Fluorobenzoyl)-1,4-diazepane” is not available, similar compounds are often synthesized through Friedel-Crafts acylation . This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst .

Scientific Research Applications

Synthesis and Characterization

  • Multicomponent Synthesis Approaches : The synthesis of diazepane systems has been achieved through a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, yielding high yields of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones (Banfi et al., 2007).
  • Structural Characterization : Synthesis and structural analysis of 1,4-diazepanes have been reported, revealing their twisted chair conformation and offering insights into their chemical behavior (Ramirez-Montes et al., 2012).
  • Solid-Phase Synthesis : Solid-phase synthesis methods have been developed for 1,4-diazepin-5-ones, allowing for the preparation of derivatives with diverse substitutions (Lemrová & Soural, 2012).

Chemical Reactivity and Applications

  • Olefin Epoxidation : Research on manganese(III) complexes with diazepane-based ligands has shown their effectiveness in olefin epoxidation, highlighting the influence of Lewis basicity of ligands on reactivity (Sankaralingam & Palaniandavar, 2014).
  • Molybdenum Oxotransferase Model Complexes : Diazepane-based molybdenum(VI) dioxo complexes serve as functional models for molybdenum oxotransferase enzymes, contributing to the understanding of oxotransferase reactivity (Mayilmurugan et al., 2011).
  • N-Heterocyclic Carbene Catalysis : The use of diazepines in N-heterocyclic carbene-catalyzed reactions has been explored, demonstrating their role in forming diverse 1,2-diazepine and pyrazole derivatives (Guo et al., 2014).

Structural Studies

  • X-ray Crystal Structure Analysis : Structural studies of various diazepine derivatives have been conducted, providing detailed insights into their molecular conformations and interactions (Alonso et al., 2020).

Mechanism of Action

The mechanism of action of “1-(4-Fluorobenzoyl)-1,4-diazepane” is not known as it likely depends on its intended use or biological activity .

properties

IUPAC Name

1,4-diazepan-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGMEMWFVHNYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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